L-[5-13C]xylose
Description
Significance of Stable Isotope Probing in Understanding Cellular Metabolism
Stable Isotope Probing (SIP) is a pivotal technique that links metabolic function to microbial identity and activity within complex biological communities. nih.govfrontiersin.org By supplying a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can trace the incorporation of these isotopes into cellular biomass, including nucleic acids (DNA and RNA) and proteins. nih.govnih.gov This allows for the identification of which organisms within a community are actively metabolizing a specific substrate. frontiersin.org
The significance of SIP lies in its ability to move beyond static measurements of what is present in a system to a dynamic understanding of metabolic fluxes and pathway activities. springernature.com It provides unparalleled insights into the metabolic wiring of cells, revealing the origins of downstream metabolites and their relative rates of production. springernature.com For instance, RNA-SIP, which targets the more rapidly turned-over RNA molecules, offers a near-real-time snapshot of metabolically active populations, a distinct advantage over DNA-SIP which requires cell division for isotope incorporation. nih.gov This approach has become indispensable for studying everything from the gut microbiome to the metabolic reprogramming that characterizes cancer cells. nih.govnih.gov Recent advancements, such as the combination of SIP with nanoscale Fourier transform infrared spectroscopy (nanoFTIR), even allow for the quantification of metabolic activity at the single-cell level. biorxiv.orgcore.ac.uk
Conceptual Framework of L-[5-13C]Xylose as a Carbon Tracer in Metabolic Studies
Xylose is the second most abundant sugar derived from lignocellulosic biomass, making the study of its metabolism crucial for various biotechnological applications. osti.gov L-[5-¹³C]Xylose is a specialized form of the sugar L-xylose where the carbon atom at the fifth position is replaced with the heavy isotope ¹³C. vulcanchem.commedchemexpress.com This specific labeling makes it an invaluable tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. osti.govnih.gov
The conceptual framework for using L-[5-¹³C]Xylose as a tracer is based on tracking the fate of the ¹³C label as the xylose molecule is processed by the cell. In many bacteria, xylose is first converted to xylulose and then phosphorylated to xylulose-5-phosphate, which enters the central carbon metabolism via the pentose (B10789219) phosphate (B84403) pathway (PPP). mdpi.com The specific position of the label on the xylose backbone determines how the ¹³C atom is distributed among downstream metabolites.
By analyzing the isotopic labeling patterns in key metabolic intermediates and proteinogenic amino acids, researchers can deduce the activity of different pathways. mdpi.com For example, a comprehensive ¹³C-MFA study on Escherichia coli utilized [5-¹³C]xylose, alongside other tracers, to precisely quantify metabolic fluxes during both aerobic and anaerobic growth. osti.gov The specific labeling pattern from [5-¹³C]xylose helps to resolve fluxes through the PPP and its connections to glycolysis and the TCA cycle. This level of detail is critical for understanding and engineering microbial metabolism for the production of biofuels and other valuable chemicals from biomass. osti.govnih.gov
Detailed Research Findings
The application of L-[5-¹³C]Xylose in metabolic flux analysis has yielded precise data on cellular metabolism. A key study on Escherichia coli provides a clear example of its utility.
| Growth Condition | Pathway | Relative Flux (%) |
| Aerobic (Xylose) | Pentose Phosphate Pathway | 75.3 |
| Aerobic (Xylose) | Glycolysis (from PPP) | 24.7 |
| Anaerobic (Xylose) | Pentose Phosphate Pathway | 68.1 |
| Anaerobic (Xylose) | Glycolysis (from PPP) | 31.9 |
| Anaerobic (Xylose) | Anaplerotic Pathways | 9.4 |
This table presents simplified, representative flux distributions in E. coli grown on xylose, as determined by ¹³C-MFA studies. The data illustrates the central role of the Pentose Phosphate Pathway in xylose metabolism under both aerobic and anaerobic conditions. The values are based on the findings from comprehensive metabolic flux analyses. osti.gov
Further analysis reveals how co-factor balances are managed under these conditions, insights made possible by the quantitative flux data obtained using tracers like L-[5-¹³C]Xylose.
| Parameter | Aerobic Growth on Xylose | Anaerobic Growth on Xylose |
| Specific Xylose Consumption Rate (mmol/gDW/h) | 3.2 | 5.8 |
| ATP Yield (mmol/gDW) | 15.4 | 4.1 |
| NADPH Production (from PPP) | High | Moderate |
| Biomass Yield (gDW/g xylose) | 0.45 | 0.12 |
This table summarizes key metabolic parameters of E. coli during growth on xylose. The data, derived from ¹³C-MFA, highlights the significant physiological shifts between aerobic and anaerobic metabolism, particularly in energy yield and substrate consumption rates. osti.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S)-(613C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FYIUDGNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for L 5 13c Xylose and Other Positional Isomers
Enzymatic and Chemoenzymatic Synthesis Routes for Regiospecifically Labeled Xylose
Enzymatic and chemoenzymatic methods offer high specificity and efficiency, making them ideal for producing regiospecifically labeled xylose. These techniques leverage the inherent selectivity of enzymes to target specific positions on the sugar molecule.
One prominent chemoenzymatic strategy involves the use of β-galactosidase from Escherichia coli. This enzyme has been shown to catalyze the virtually regio- and stereospecific transfer of a galactosyl group from donors like lactose (B1674315) to a protected xylose derivative, benzyl (B1604629) α-D-xyloside. researchgate.net Subsequent deprotection steps yield the final disaccharide product. researchgate.net This approach highlights how enzymes can be used to achieve specific linkages that are challenging to control through purely chemical methods. researchgate.net
Another enzymatic approach utilizes xylosidases for transxylosylation reactions. For instance, a GH39 β-D-xylosidase from Bacillus halodurans can transfer xylosyl units from donors like xylotriose (B1631234) or a wheat bran hydrolysate to primary alcohols. researchgate.net This demonstrates the potential for creating various xylose-based glycosides with enzymatic control. researchgate.net Similarly, enzymes involved in the natural biosynthesis of xylose precursors can be harnessed. The enzyme UDP-glucuronic acid decarboxylase (UXS) catalyzes the conversion of UDP-glucuronic acid (UDP-GlcA) to UDP-xylose (UDP-Xyl), a key precursor for many polysaccharides. nih.gov By using a labeled UDP-GlcA precursor, this enzymatic step could theoretically be used to produce labeled UDP-Xyl for further synthesis.
The synthesis of L-xylose itself can be achieved through multi-step chemical routes starting from more common sugars like D-glucono-1,5-lactone. researchgate.net A key step in one such synthesis involves the oxidative degradation of a vicinal diol intermediate using Dess–Martin periodinane to yield the desired L-xylose precursor. researchgate.net Incorporating a 13C label at the desired position in an early-stage intermediate would allow for the synthesis of L-[5-13C]xylose.
Table 1: Research Findings on Enzymatic Synthesis of Xylose Derivatives
| Enzyme | Source Organism | Reaction Type | Substrate(s) | Product | Key Finding |
|---|---|---|---|---|---|
| β-Galactosidase | Escherichia coli | Transgalactosylation | Lactose, Benzyl α-D-xyloside | 4-O-β-D-galactopyranosyl-D-xylose | Achieves highly regiospecific and stereospecific transfer of the galactosyl group. researchgate.net |
| β-D-xylosidase (XylBH39) | Bacillus halodurans | Transxylosylation | Xylotriose, Primary alcohols | Alkyl β-D-xylopyranosides | Efficiently synthesizes alkyl xylosides, with xylotriose being a better donor than xylobiose. researchgate.net |
| UDP-Glucuronic Acid Decarboxylase (UXS) | Arabidopsis thaliana | Decarboxylation | UDP-Glucuronic Acid (UDP-GlcA) | UDP-Xylose (UDP-Xyl) | Catalyzes the key biosynthetic step for producing UDP-Xyl, the sugar donor for hemicellulose synthesis. nih.gov |
Considerations for Isotopic Purity and Carbon Positional Enrichment in Tracer Design
When designing and using isotopic tracers like this compound, two of the most critical factors are isotopic purity and the specificity of the carbon label's position. researchgate.net
Isotopic Purity , often expressed as atom percent excess or mole percent excess (MPE), refers to the percentage of the labeled compound that contains the heavy isotope. researchgate.net It is rare for isotopic tracers to have 100% purity. For example, commercially available [5-13C]xylose has been reported with an isotopic purity of 99.6 atom % 13C, while uniformly labeled [U-13C]xylose had a purity of about 99.3 atom % 13C. osti.gov This slight lack of complete labeling must be accounted for in metabolic flux analysis, as it can lead to the presence of incompletely labeled mass isotopomers, which could otherwise be misinterpreted as results of biomass turnover. osti.gov
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | ¹³CC₄H₁₀O₅ chemsrc.com |
| Molecular Weight | 151.12 g/mol chemsrc.com |
| CAS Number | 478506-64-8 chemsrc.com |
| Description | A 13C isotopically labeled form of L-Xylose. medchemexpress.comchemsrc.com |
| Typical Isotopic Purity | ~99.6% osti.gov |
| Primary Use | Metabolic tracer for flux analysis. medchemexpress.com |
Sophisticated Analytical Platforms for L 5 13c Xylose Metabolomics and Fluxomics
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Labeled Metabolite Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in complex biological samples. pharmascigroup.us Its ability to distinguish between different isotopes of an element makes it particularly well-suited for 13C-labeling studies. libretexts.orgnih.gov
One-Dimensional (1D) and Two-Dimensional (2D) Heteronuclear NMR Techniques for Isotopic Mapping
One-dimensional (1D) 13C-NMR provides a direct way to observe the 13C-labeled carbons in metabolites derived from L-[5-13C]xylose. nih.gov While 1D 1H-NMR is often crowded for complex mixtures, 2D NMR techniques enhance spectral resolution by spreading signals across two frequency dimensions. creative-biostructure.comlewisresearchgroup.org
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons (1H) with directly attached heteronuclei, such as 13C. creative-biostructure.compressbooks.pub In the context of this compound studies, HSQC can map the one-bond correlations between 1H and the 13C label as it is incorporated into various metabolites. pressbooks.pub This allows for precise identification of the labeled positions within the molecular structure of downstream products. pressbooks.pub
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is another 2D NMR technique that reveals correlations between protons and carbons over two or three bonds. nih.gov This is particularly useful for establishing the connectivity of different parts of a molecule and tracing the path of the 13C label beyond the initially labeled position.
The combination of these techniques provides a detailed map of how the 13C atom from this compound is distributed throughout the metabolome. nih.gov
Quantitative Analysis of 13C-Isotopomer Distribution by NMR
NMR spectroscopy can be used for the quantitative analysis of 13C-isotopomer distribution, which provides crucial information for metabolic flux analysis. oup.comnih.gov The relative intensities of the signals in 13C-NMR spectra correspond to the abundance of different isotopomers. oup.com However, factors such as the nuclear Overhauser effect and relaxation times must be considered to obtain accurate quantitative data. oup.com
By analyzing the splitting patterns and intensities of signals in both 1D and 2D NMR spectra, researchers can determine the fractional labeling of specific carbon positions in metabolites. oup.com This data is then used in metabolic models to calculate the relative rates (fluxes) of different metabolic pathways. nih.govsci-hub.se
Mass Spectrometry (MS) Techniques for Isotopic Enrichment Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. buchem.com It is a cornerstone of metabolomics and is particularly powerful for tracing the incorporation of stable isotopes like 13C. acs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Primary Metabolite Derivatization and Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable small molecules, such as primary metabolites. nih.govsci-hub.se To make them suitable for GC analysis, non-volatile metabolites like sugars and amino acids are chemically modified through a process called derivatization. nih.gov
In studies involving this compound, GC-MS is used to separate and identify derivatized metabolites. The mass spectrometer then analyzes the mass isotopomer distributions of these metabolites, revealing the extent of 13C incorporation. nih.govmdpi.com This information is critical for calculating metabolic fluxes. nih.govsci-hub.se For instance, the labeling patterns in amino acids can provide detailed insights into the activity of central carbon metabolism pathways. nih.gov
Table 1: Example GC-MS Analysis of Metabolites from [5-13C]Xylose Metabolism
| Metabolite | Derivatization Agent | Key Fragment Ion (m/z) | Information Gained |
| Pyruvate (B1213749) | TBDMS | [M-57]+ | 13C enrichment in a key glycolytic intermediate |
| Alanine | TBDMS | [M-57]+ | Labeling pattern reflects pyruvate pool |
| Lactate | TBDMS | [M-57]+ | Insight into anaerobic metabolism |
| Succinate | TBDMS | [M-57]+ | Tracing label into the TCA cycle |
| This table is illustrative and specific fragment ions will depend on the derivatization method used. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Broad Metabolome Coverage
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that can analyze a wider range of metabolites than GC-MS, including less volatile and larger molecules, without the need for derivatization. mdpi.commdpi.com This provides a more comprehensive view of the metabolome. mdpi.com
In the context of this compound research, LC-MS is employed to track the 13C label into a broad array of metabolic products. nih.gov The high sensitivity and mass accuracy of modern LC-MS instruments allow for the precise measurement of isotopic enrichment in various metabolite classes, including organic acids, amino acids, and nucleotides. nih.govmdpi.com This broad coverage is essential for constructing detailed metabolic network models. nih.gov
Table 2: Comparison of GC-MS and LC-MS for 13C-Labeled Metabolomics
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analytes | Volatile and thermally stable compounds; requires derivatization for many primary metabolites. | Wide range of compounds, including non-volatile and thermally labile molecules. |
| Metabolome Coverage | Primarily central carbon metabolism (sugars, amino acids, organic acids). | Broader coverage, including lipids, nucleotides, and other complex molecules. mdpi.com |
| Sensitivity | High | Generally higher, especially for certain compound classes. |
| Reproducibility | Excellent, with well-established libraries for identification. | Can be more variable, but improving with standardized methods. mdpi.com |
Mass Spectrometry Imaging (MSI) for Spatial Metabolic Mapping of 13C-Labeled Species
Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly in tissue sections. nih.gov When combined with stable isotope labeling, MSI allows for the visualization of metabolic activity within different regions of a biological sample. acs.orgnih.gov
By analyzing tissue sections from organisms fed this compound, MSI can reveal where the 13C label accumulates. nih.gov This provides a spatial dimension to metabolomics, enabling researchers to correlate metabolic pathways with specific cell types or anatomical structures. cam.ac.ukoup.com For example, MSI can show differences in xylose metabolism between different tissues or even within different regions of a single tissue. nih.gov High-resolution mass spectrometers are required to resolve the isotopic peaks and accurately map the distribution of 13C-labeled metabolites. nih.gov
Computational Approaches and Software for 13C-Metabolic Flux Analysis (13C-MFA) Data Interpretation
To facilitate these demanding calculations, a variety of software packages have been developed. These tools provide frameworks for model construction, flux calculation, and statistical analysis, making 13C-MFA more accessible to researchers. github.ionih.gov Many of these platforms are designed to handle the complexity of metabolic networks and the non-linear relationship between fluxes and isotopomer distributions. mdpi.comresearchgate.net
| Software | Key Features | Primary Application |
|---|---|---|
| 13CFLUX2 | High-performance suite for designing and evaluating carbon labeling experiments; supports multicore CPUs and clusters. researchgate.net | Steady-state and isotopically non-stationary 13C-MFA. researchgate.net |
| OpenFLUX/OpenFLUX2 | Open-source software for modeling and simulating 13C-based metabolic flux analysis. mdpi.com | Steady-state 13C-MFA. mdpi.com |
| INCA | Integrates capabilities for isotopically non-stationary MFA (INST-MFA), parallel labeling experiments, and advanced statistical analysis. mdpi.comucdavis.edu | Steady-state and non-stationary 13C-MFA. ucdavis.edu |
| WUFlux | User-friendly, programming-free platform with templates for various prokaryotic species and carbon substrates, including xylose. github.io | Steady-state 13C-MFA for bacterial metabolism. github.io |
| FiatFlux | Calculates ratios of converging fluxes from GC-MS data and estimates absolute fluxes through 13C-constrained flux balancing. researchgate.net | Flux ratio analysis and absolute flux estimation from 13C-glucose experiments. researchgate.net |
| Omix | A visual tool suite with graphical workflows for modeling, interactive model exploration, and visual data analysis in 13C-MFA. nih.gov | Visual modeling and data analysis for 13C-MFA workflows. nih.gov |
Metabolic Network Reconstruction and Stoichiometric Modeling for this compound Tracing
The foundation of any 13C-MFA study is the construction of a metabolic network model. sci-hub.se This model serves as a structured representation of the biochemical reactions relevant to the metabolism of the labeled substrate, in this case, this compound. The process begins with network reconstruction, which involves assembling a comprehensive map of metabolic pathways based on genomic data, literature, and biochemical databases like KEGG and MetaCyc. frontiersin.org For an organism engineered to metabolize xylose, this model must include the native central carbon metabolism as well as the introduced heterologous pathways. nih.govresearchgate.net
A stoichiometric model is then developed from the reconstructed network. nih.gov This model mathematically defines the relationships between metabolites and reactions. It consists of a matrix where each row represents a metabolite and each column represents a reaction, with the entries corresponding to the stoichiometric coefficients of the metabolites in each reaction. This framework imposes mass balance constraints on the system, dictating that at a metabolic steady state, the rate of production for each internal metabolite must equal its rate of consumption. helsinki.fi
When tracing this compound, the model must accurately map the transfer of carbon atoms from xylose to other metabolites. For example, in recombinant Saccharomyces cerevisiae, a model for xylose utilization would typically include the heterologous xylose assimilation pathway, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), Glycolysis, and the Tricarboxylic Acid (TCA) Cycle. mit.edunih.govnih.gov The model also accounts for the drain of metabolites from central metabolism to form biomass constituents like amino acids and nucleotides. nih.govnih.gov
| Metabolic Pathway | Role in Xylose Metabolism | Key Metabolites |
|---|---|---|
| Xylose Assimilation Pathway | Converts xylose into an intermediate of the Pentose Phosphate Pathway. nih.govresearchgate.net | Xylose, Xylitol (B92547), Xylulose, Xylulose 5-phosphate |
| Pentose Phosphate Pathway (PPP) | Interconverts pentose phosphates and produces NADPH. The non-oxidative branch processes xylulose 5-phosphate. nih.govnih.gov | Xylulose 5-phosphate, Ribose-5-phosphate, Erythrose-4-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate |
| Glycolysis | Metabolizes intermediates from the PPP to produce pyruvate and ATP. nih.gov | Fructose-6-phosphate, Pyruvate, Acetyl-CoA |
| TCA Cycle | Oxidizes acetyl-CoA for energy production and generates precursors for biosynthesis. researchgate.netnih.gov | Acetyl-CoA, Citrate, α-Ketoglutarate, Oxaloacetate |
Algorithms for Flux Estimation, Isotopomer Balancing, and Statistical Validation in 13C-MFA
Once a stoichiometric model is established and labeling data from this compound experiments are collected, computational algorithms are used to estimate the intracellular metabolic fluxes. mdpi.com The core of this process is isotopomer balancing. An isotopomer is a molecule with a specific pattern of isotopic labels (e.g., a five-carbon sugar with 13C at the fifth position). sci-hub.se The algorithms track the distribution of these isotopomers through the reactions defined in the metabolic network. The labeling pattern of a product metabolite is a direct consequence of the labeling patterns of its precursor(s) and the fluxes of the reactions that produce it. helsinki.fi
Flux estimation is typically framed as an optimization problem where the objective is to find the set of flux values that minimizes the difference between the experimentally measured isotopomer distributions and the distributions predicted by the model. nih.gov Two general algorithmic approaches exist for this purpose:
Optimization Approach : This is the more common method, which treats the problem as a non-linear optimization task. It iteratively adjusts flux values to minimize the sum of squared residuals (SSR) between measured and simulated labeling data until the best fit is achieved. helsinki.fi
Direct Approach : This method aims to derive linear constraints on the fluxes directly from the labeling data, augmenting the linear constraints already imposed by the steady-state assumption. This can avoid the complexities of non-linear optimization. helsinki.fi
After a best-fit flux map is obtained, its statistical significance must be validated. This crucial step assesses the goodness-of-fit of the model and determines the precision of the estimated fluxes. vanderbilt.edu A common method for evaluating the goodness-of-fit is the chi-squared (χ²) statistical test. This test compares the minimized SSR value to the χ² distribution to determine if the model adequately describes the data within the measurement error. nih.gov
Furthermore, it is essential to calculate confidence intervals for each estimated flux. nih.gov These intervals indicate the range within which the true flux value likely lies and are critical for determining if observed changes in flux between different conditions are statistically significant. nih.gov Methods like Monte Carlo simulations or sensitivity analysis are used to generate these confidence intervals by assessing how much a given flux can be varied before the fit to the experimental data becomes statistically unacceptable. nih.gov
Applications of L 5 13c Xylose in Deciphering Metabolic Pathways and Physiological Processes
Elucidation of Pentose (B10789219) Sugar Catabolism Pathways
By introducing L-[5-13C]Xylose to a biological system and analyzing the distribution of the 13C label in downstream metabolic products, researchers can identify and quantify the activity of different metabolic routes used for xylose consumption.
Investigation of the Pentose Phosphate (B84403) Pathway (PPP) Fluxes (Oxidative and Non-Oxidative Branches)
The Pentose Phosphate Pathway (PPP) is a fundamental route for the metabolism of five-carbon sugars like xylose. mdpi.com this compound is a valuable tool for dissecting the carbon flow through the two main branches of this pathway: the oxidative and non-oxidative branches. nih.govnih.gov Studies in genetically engineered Saccharomyces cerevisiae, a yeast species widely used in industry, have utilized this compound to show that under certain conditions, the flux through the non-oxidative branch of the PPP is high, while the oxidative branch sees a lower flux. nih.govnih.gov This kind of detailed flux analysis, often performed using techniques like 13C-Metabolic Flux Analysis (13C-MFA), is crucial for optimizing the production of biofuels from xylose-rich materials. nih.govnih.govmdpi.com The labeling patterns observed in amino acids, which are synthesized from PPP intermediates, provide a granular view of how carbon is distributed, revealing the adaptability of the PPP under various genetic and environmental scenarios. nih.gov
Analysis of the Isomerase, Oxidoreductase, Weimberg, and Dahms Pathways of Xylose Metabolism
Microorganisms have evolved several distinct pathways to metabolize xylose. wikipedia.org The most prevalent are the isomerase and oxidoreductase pathways. wikipedia.org The isomerase pathway, common in bacteria, directly converts xylose to xylulose using the enzyme xylose isomerase. wikipedia.org The oxidoreductase pathway, typically found in yeasts, involves a two-step conversion of xylose to xylulose via a xylitol (B92547) intermediate. wikipedia.org Both pathways ultimately produce xylulose-5-phosphate, which then enters the PPP. wikipedia.org
Less common are the Weimberg and Dahms oxidative pathways. wikipedia.orgfrontiersin.org The Weimberg pathway oxidizes xylose to D-xylono-lactone and then to other intermediates. wikipedia.orgresearchgate.net The Dahms pathway cleaves a xylose-derived intermediate into pyruvate (B1213749) and glycolaldehyde. frontiersin.orgresearchgate.net this compound labeling experiments are essential for confirming the activity of these pathways by tracing the labeled carbon through their unique intermediates. frontiersin.orgresearchgate.net
Characterization of the Phosphoketolase Pathway in Xylose Catabolism
The phosphoketolase pathway is another significant route for xylose breakdown in some microorganisms. nih.govnih.govasm.org This pathway cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate. nih.govasm.org Using this compound, researchers can quantify the proportion of xylose that is catabolized through this pathway versus the PPP. nih.govnih.gov For example, in the bacterium Clostridium acetobutylicum, it was discovered that the phosphoketolase pathway could account for up to 40% of the xylose catabolic flux. nih.govnih.govasm.org This finding was significant as the activity of this pathway in clostridia was previously unknown. nih.govnih.gov
Metabolic Flux Analysis in Diverse Microbial Systems
13C-Metabolic Flux Analysis (13C-MFA) with tracers like this compound provides a quantitative snapshot of the rates of all major intracellular reactions. mdpi.comnih.govosti.gov This powerful technique has been applied to a wide array of microbes to map their metabolic responses to different conditions and genetic modifications. mdpi.comnih.gov
Bacteria (e.g., Escherichia coli, Clostridium acetobutylicum, Xanthomonas oryzae, Thermus thermophilus)
Escherichia coli : In this well-studied bacterium, 13C-MFA with this compound has been used to create detailed metabolic flux maps under both aerobic and anaerobic conditions. osti.govosti.govnih.govnih.gov These studies provide a comprehensive understanding of its central carbon metabolism, which is invaluable for designing strategies to improve the production of biofuels and other chemicals from xylose. osti.govnih.govnih.gov
Clostridium acetobutylicum : For this bacterium, known for its ability to produce solvents, this compound has helped reveal how it channels carbon from xylose to produce valuable chemicals like butanol. nih.govnih.govresearchgate.net Studies have shown that the presence and concentration of xylose can influence the pathway choice between the PPP and the phosphoketolase pathway. nih.govresearchgate.net
Xanthomonas oryzae : In this plant pathogen, understanding its metabolism is key to controlling the diseases it causes. apsnet.orgnii.ac.jp Using this compound, researchers have mapped its central metabolic pathways, confirming the activity of the PPP and the TCA cycle. nih.govmdpi.com
Thermus thermophilus : This bacterium thrives at high temperatures. This compound has been used to study how its metabolism is adapted to such extreme conditions, particularly its ability to efficiently co-utilize glucose and xylose. nih.govnih.gov
Below is a table summarizing key research findings in these bacteria.
| Organism | Key Pathway Investigated with this compound | Major Findings |
|---|---|---|
| Escherichia coli | Pentose Phosphate Pathway, TCA Cycle | Generated quantitative flux maps for aerobic and anaerobic conditions to guide metabolic engineering. osti.govnih.govnih.gov |
| Clostridium acetobutylicum | Phosphoketolase Pathway, Pentose Phosphate Pathway | Revealed the significant role of the phosphoketolase pathway in xylose catabolism. nih.govnih.govresearchgate.net |
| Xanthomonas oryzae | Pentose Phosphate Pathway, TCA Cycle | Mapped central metabolic pathways in this phytopathogen. nih.govmdpi.com |
Yeasts (e.g., Saccharomyces cerevisiae, Issatchenkia orientalis) and Filamentous Fungi
Many yeasts, including the industrially important Saccharomyces cerevisiae, cannot naturally ferment xylose, making metabolic engineering a primary focus of research. researchgate.net
Saccharomyces cerevisiae : This yeast is a prime candidate for producing biofuels from plant biomass. nih.gov this compound has been crucial for evaluating the effectiveness of different engineered xylose utilization pathways. nih.govnih.gov 13C-MFA has been used to compare the metabolic fluxes in strains engineered with a xylose isomerase versus those with an oxidoreductase pathway, providing insights into which strategy leads to more efficient ethanol (B145695) production. mdpi.comnih.govnih.gov
Issatchenkia orientalis (also known as Pichia kudriavzevii): This yeast has shown potential for producing valuable chemicals. While specific studies using this compound are less common, the principles of 13C-MFA are applicable to understanding and optimizing its xylose metabolism for targeted bioproduction.
Filamentous Fungi : Organisms like Aspergillus niger are naturally efficient at breaking down plant biomass. This compound can be used to study their native xylose catabolism pathways to harness their potential for producing enzymes and organic acids.
The table below summarizes key applications in these eukaryotic microorganisms.
| Organism | Key Pathway Investigated with this compound | Major Findings |
|---|---|---|
| Saccharomyces cerevisiae | Engineered Xylose Isomerase and Oxidoreductase Pathways, Pentose Phosphate Pathway | Quantified and compared metabolic flux distributions to identify bottlenecks and guide strategies for improved ethanol production from xylose. nih.govnih.govresearchgate.net |
| Issatchenkia orientalis | Xylose Metabolism | A promising host for the production of chemicals from xylose, where flux analysis can be applied. |
Understanding Microbial Co-utilization of Xylose with Other Carbon Sources (e.g., Glucose)
In the context of industrial biotechnology and biorefineries, the ability of microorganisms to efficiently ferment mixed sugars derived from lignocellulosic biomass is critical. acs.org Glucose and xylose are the two most abundant of these sugars. nih.gov However, many microbes exhibit carbon catabolite repression (CCR), a regulatory mechanism that leads to the preferential consumption of glucose over other carbon sources like xylose, hindering the efficiency of bioconversion processes. asm.orgasm.org
This compound is an invaluable tool for studying and engineering microbial strains for improved co-utilization of these sugars. By using this compound along with a differently labeled glucose tracer (e.g., [1,6-¹³C]glucose), researchers can perform ¹³C-metabolic flux analysis (¹³C-MFA) to simultaneously map the intracellular flow of both sugars. nih.govnih.gov
A key study on an evolved strain of Thermus thermophilus (LC113), a thermophilic bacterium capable of growth at high temperatures, utilized [5-¹³C]xylose and [1,6-¹³C]glucose to investigate its ability to co-utilize both sugars without CCR. nih.govnih.gov The ¹³C-MFA results revealed that the metabolic fluxes in the upper part of metabolism, such as glycolysis and the pentose phosphate pathway (PPP), adjusted flexibly depending on the available sugar, while fluxes in the lower part of metabolism, like the TCA cycle, remained relatively constant. nih.govnih.gov This metabolic flexibility is crucial for the efficient simultaneous consumption of glucose and xylose. nih.gov
Table 1: Physiological Characteristics of Thermus thermophilus LC113 on Different Carbon Sources This interactive table summarizes data from a study where L-[5-¹³C]xylose was used to analyze metabolic flux. Data sourced from Chen et al. (2016). nih.gov
| Parameter | Value on Glucose | Value on Xylose | Value on Glucose + Xylose |
|---|---|---|---|
| Max. Specific Growth Rate (h⁻¹) | 0.44 | 0.46 | 0.45 |
| Biomass Yield (g/g) | 0.43 | 0.41 | 0.44 |
| Sugar Uptake Rate (mmol/g/h) | 5.8 | 6.0 | 3.0 (Glucose) + 3.1 (Xylose) |
| Citrate Synthase Flux (relative) | 100 | 98 | 102 |
Probing Carbon Partitioning and Biosynthesis in Plant Systems
In plants, carbon fixed during photosynthesis is partitioned into numerous pathways for energy production, growth, and the synthesis of structural components like cell walls. uodiyala.edu.iq L-[5-¹³C]xylose allows researchers to specifically trace the fate of xylose, a key component of hemicelluloses, within these complex networks.
The plant cell wall is a complex matrix primarily composed of cellulose, hemicelluloses, and pectins. researchgate.netresearchgate.net Xylans, which are polymers of xylose, are a major type of hemicellulose, particularly in the secondary cell walls of dicots and grasses. oup.com The biosynthesis of xylans and other hemicelluloses like xyloglucan (B1166014) occurs in the Golgi apparatus from nucleotide sugar precursors. researchgate.netnih.gov
The primary precursor for xylose incorporation into the cell wall is UDP-xylose. oup.comfrontiersin.org This molecule is synthesized from UDP-glucose via the action of UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase (UXS). oup.comresearchgate.net By supplying L-[5-¹³C]xylose to plant tissues, researchers can trace its conversion to UDP-[5-¹³C]xylose and its subsequent polymerization into xylans and xyloglucans. This allows for the direct measurement of flux through the xylan (B1165943) biosynthetic pathway and helps to identify the relative contributions of different UXS isoforms (cytosolic vs. Golgi-localized) to the production of hemicellulose. oup.com Such studies are crucial for understanding the regulation of cell wall synthesis, a process fundamental to plant growth and biomass characteristics. uodiyala.edu.iqoup.com
The transport of sugars from "source" tissues (like mature leaves) to "sink" tissues (like developing seeds, fruits, and embryos) is essential for plant development. gatech.edu While glucose and sucrose (B13894) are the primary transport sugars, pentoses like xylose are also present and play important roles, particularly as building blocks for cell walls in growing tissues. researchgate.netatamanchemicals.com D-Xylose is naturally found in the embryos of many edible plants. atamanchemicals.com
Using L-[5-¹³C]xylose enables the precise study of xylose uptake and metabolism in specific sink tissues. Plant cells possess various sugar transporters, some of which are capable of transporting xylose. nih.govoup.com By applying L-[5-¹³C]xylose to cultured embryos or other tissues, scientists can monitor its transport into the cells and its subsequent metabolic fate. researchgate.net The ¹³C label can be tracked as it is incorporated into storage molecules or structural polysaccharides. This provides quantitative data on the rate of sugar transport and the partitioning of carbon between different metabolic pathways within the developing tissue, offering insights into the regulation of seed filling and biomass accumulation. researchgate.netumw.edu.pl
Studies on Plant Cell Wall Component Biosynthesis (e.g., Xylans)
Investigation of Xylose Metabolic Fate in Non-Human Mammalian Models (e.g., in vitro cell cultures, animal studies for fundamental metabolic understanding)
While xylose is not a major dietary carbohydrate for mammals, understanding its metabolism is important, particularly in the context of glycobiology and certain metabolic disorders. In mammalian cells, xylose plays a crucial role as the first sugar residue in the linkage region of most proteoglycans, where it is attached to a serine residue on the core protein. nih.gov This initial xylosylation step is essential for the subsequent assembly of glycosaminoglycan (GAG) chains.
L-[5-¹³C]xylose is a valuable tool for investigating these pathways in non-human mammalian models, such as in vitro cell cultures. For instance, studies using Chinese Hamster Ovary (CHO) cell lines have been instrumental in elucidating the machinery of GAG biosynthesis. nih.gov In one study, labeled xylose was used to demonstrate the bidirectional transport of UDP-xylose across the membranes of the endoplasmic reticulum and Golgi apparatus. nih.gov The study showed that UDP-xylose, synthesized in the lumen, can be transported out into the cytoplasm, and that UDP-xylose from the cytoplasm can be transported into the lumen for use by xylosyltransferases. nih.gov Using a stable isotope tracer like L-[5-¹³C]xylose in such experiments allows for the use of mass spectrometry to precisely quantify the amount of labeled xylose incorporated into specific glycans and to measure the pool sizes of nucleotide sugar precursors, providing a detailed view of metabolic control. nih.gov
Insights into Broader Ecological and Biogeochemical Carbon Cycling
Lignocellulose is the most abundant form of organic carbon in terrestrial ecosystems. The breakdown and transformation of its components, including the xylose-rich hemicellulose fraction, are fundamental to global carbon cycling. During decomposition and industrial processing (like paper pulping), lignin (B12514952) and carbohydrates can form Lignin-Carbohydrate Complexes (LCCs). mdpi.com These complexes are often highly resistant to degradation, contributing to the formation of stable soil organic matter and sequestering carbon.
Understanding the chemical nature of these LCCs is key to understanding long-term carbon storage. L-[5-¹³C]xylose can be used in model experiments that simulate the formation of these complexes. In one such study, a ¹³C-labeled lignin model compound was reacted with xylose under conditions mimicking the kraft pulping process. mdpi.com By analyzing the reaction products with ¹³C-NMR, researchers could identify the specific chemical bonds that formed between the lignin and xylose derivatives. mdpi.com This approach provides direct evidence for the formation of specific LCC structures, such as benzyl (B1604629) ether linkages. mdpi.com Extrapolating from these model systems, the use of L-[5-¹³C]xylose in studies of plant biomass decomposition can help elucidate the pathways by which carbon from hemicellulose becomes stabilized in soil, providing critical data for models of biogeochemical carbon cycling.
Table 2: Summary of Research Applications for this compound This interactive table summarizes the key applications of L-[5-¹³C]xylose discussed in this article.
| Section | Research Area | Organism/System | Key Insight Gained |
|---|---|---|---|
| 4.2.3 | Microbial Metabolism | Thermus thermophilus, E. coli | Quantification of metabolic flux during co-utilization of glucose and xylose. nih.govnih.gov |
| 4.3.1 | Plant Biochemistry | General Plants | Tracing the biosynthetic pathway of xylose into cell wall components like xylan. oup.com |
| 4.3.2 | Plant Physiology | Plant Embryos/Tissues | Investigating the transport and metabolic partitioning of xylose in sink tissues. nih.govresearchgate.net |
| 4.4 | Mammalian Cell Biology | CHO Cell Cultures | Elucidating the transport and role of UDP-xylose in glycosaminoglycan synthesis. nih.gov |
| 4.5 | Biogeochemistry | Model Systems | Understanding the formation and structure of Lignin-Carbohydrate Complexes. mdpi.com |
Strategic Advancements and Emerging Research Frontiers for L 5 13c Xylose Tracing
Integration of 13C-MFA with Multi-Omics Data for Systems Biology Approaches
The integration of ¹³C-Metabolic Flux Analysis (¹³C-MFA) with other "omics" disciplines, such as transcriptomics and proteomics, is a cornerstone of modern systems biology. sci-hub.se This multi-faceted approach provides a more holistic understanding of cellular physiology by connecting gene expression and protein abundance with the actual metabolic fluxes. biorxiv.orgresearchgate.net While transcriptomics and proteomics offer insights into the potential for metabolic activity, ¹³C-MFA provides a quantitative measure of the in vivo reaction rates, offering a more direct view of the metabolic phenotype. nih.govmdpi.com
The discrepancy often observed between transcript or protein levels and metabolic fluxes highlights the importance of post-transcriptional and post-translational regulation. biorxiv.org By combining these datasets, researchers can build more comprehensive and predictive models of metabolism. biorxiv.orgbham.ac.uk For instance, integrating transcriptomics data with metabolic models can help to refine predictions of metabolic states under different conditions. biorxiv.org Similarly, quantitative proteomics data can be used to derive condition-specific metabolic models, assuming that protein abundance changes correlate with alterations in metabolic fluxes. biorxiv.org
Several computational tools and methodologies have been developed to facilitate this integration. For example, the mixOmics R package allows for the identification of co-relationships between different high-dimensional omics datasets. biorxiv.org Other approaches, like IOMA, quantitatively integrate proteomic and metabolomic data into genome-scale metabolic models. biorxiv.org These integrated approaches have been successfully applied to various organisms, including Saccharomyces cerevisiae and Escherichia coli, to unravel complex metabolic responses and guide metabolic engineering strategies. biorxiv.orgmdpi.com
Table 1: Examples of Multi-Omics Integration with ¹³C-MFA
| Organism | Omics Data Integrated | Key Insights |
| Saccharomyces cerevisiae | Transcriptomics, Fluxomics | Revealed hierarchical and metabolic regulation of biochemical reactions. biorxiv.org |
| Escherichia coli | Proteomics, Fluxomics | Enabled the prediction and measurement of the operation and regulation of metabolic networks. biorxiv.org |
| Pichia pastoris | Metabolomics, Instationary ¹³C-MFA | Showed the impact of recombinant protein production on energy metabolism and trehalose. mdpi.com |
| Kluyveromyces marxianus | RNA-seq, Flux Balance Analysis | Revealed a compartmentalized response to xylose, including the upregulation of fatty acid catabolism. plos.org |
Development of Novel L-[5-13C]Xylose-Based Tracers and Reporters for Specific Metabolic Interrogations
The design of isotopic tracers is a critical aspect of ¹³C-MFA. While traditionally used tracers like [1-¹³C]glucose and [U-¹³C]glucose are effective for studying central carbon metabolism, there is a growing need for novel tracers to probe specific metabolic pathways. nih.govmdpi.com L-[5-¹³C]Xylose, for instance, is particularly valuable for investigating xylose metabolism, a key process in the conversion of lignocellulosic biomass to biofuels and chemicals. nih.gov
The use of a complete set of singly labeled xylose tracers, including [1-¹³C], [2-¹³C], [3-¹³C], [4-¹³C], and [5-¹³C]xylose, has provided unprecedented insights into the metabolism of thermophilic bacteria like Geobacillus strain LC300. nih.gov This comprehensive approach allows for a more rigorous validation of metabolic network models and a more precise quantification of metabolic fluxes. nih.gov
Beyond simply tracing carbon backbones, researchers are developing reporters that can provide information on cofactor metabolism, such as NADPH, which is crucial for many biosynthetic reactions. While ¹³C tracers are limited in their ability to resolve compartment-specific cofactor metabolism, the use of other stable isotopes like deuterium (B1214612) (²H) can provide complementary information. nih.gov The development of multi-isotope tracing strategies, combining ¹³C, ²H, and even ¹⁸O, holds great promise for a more complete understanding of cellular metabolism. nih.gov
Challenges and Solutions in Achieving Isotopic and Metabolic Steady State in Complex Biological Systems
A fundamental assumption of traditional ¹³C-MFA is that the biological system is in both a metabolic and isotopic steady state. nih.govresearchgate.netsci-hub.se Metabolic steady state implies that the concentrations of intracellular metabolites and metabolic fluxes are constant over time, while isotopic steady state means that the isotopic labeling patterns of these metabolites are also stable. nih.govresearchgate.net Achieving and verifying these steady states can be challenging, particularly in complex biological systems. frontiersin.org
For many organisms, especially mammalian cells, reaching isotopic steady state can be a slow process, sometimes taking hours or even days. rsc.org This can be problematic as the metabolic state of the system may change during this time, violating the assumption of metabolic steady state. frontiersin.org To address this, isotopically non-stationary ¹³C-MFA (INST-MFA) has been developed. frontiersin.orgrsc.org INST-MFA analyzes the transient labeling patterns of metabolites over time, which not only shortens the experimental time but also provides additional information about flux dynamics. rsc.org However, INST-MFA is computationally more demanding than steady-state MFA. rsc.org
Another challenge is ensuring homogeneous conditions within the cell culture. nih.gov In dense cultures or biofilms, cells may experience different microenvironments, leading to heterogeneous metabolic phenotypes. springernature.com This can be addressed through careful experimental design, such as using chemostat cultures to maintain a constant environment, and by developing more sophisticated models that can account for cellular heterogeneity. plos.org
Table 2: Challenges and Solutions in ¹³C-MFA
| Challenge | Description | Potential Solution(s) |
| Achieving Isotopic Steady State | The time required to reach isotopic steady state can be long, potentially leading to changes in the metabolic state. rsc.org | Isotopically Non-Stationary ¹³C-MFA (INST-MFA) analyzes transient labeling data. frontiersin.orgrsc.org |
| Maintaining Metabolic Steady State | Perturbations or changes in the culture environment can disrupt metabolic steady state. frontiersin.org | Chemostat cultivation provides a controlled environment to maintain steady state. plos.org |
| Cellular Heterogeneity | Different cells within a population may have distinct metabolic phenotypes. nih.govspringernature.com | Advanced modeling techniques that account for population heterogeneity; single-cell flux analysis (emerging). |
| Compartmentalization | Intracellular organelles create distinct metabolite pools that can be difficult to resolve. nih.gov | Use of compartment-specific models and multi-isotope tracers. nih.gov |
| Computational Complexity | The analysis of ¹³C-labeling data can be computationally intensive, especially for large networks and INST-MFA. researchgate.netrsc.org | Development of more efficient algorithms and software packages like INCA and OpenFLUX2. springernature.com |
Prospective Applications in Metabolic Engineering for Bio-Product and Biofuel Production from Lignocellulosic Biomass
Lignocellulosic biomass, a rich source of sugars like glucose and xylose, is a promising feedstock for the sustainable production of biofuels and bio-based chemicals. researchgate.netnih.govscirp.org However, the efficient utilization of xylose by many industrial microorganisms, such as Saccharomyces cerevisiae, remains a significant challenge. nih.govyeastgenome.org L-[5-¹³C]Xylose tracing, coupled with ¹³C-MFA, is a powerful tool to understand and overcome the bottlenecks in xylose metabolism. nih.govresearchgate.net
By quantifying the metabolic fluxes in engineered strains, researchers can identify rate-limiting steps and futile cycles that hinder efficient xylose conversion. biorxiv.orgnih.gov For example, ¹³C-MFA studies in recombinant S. cerevisiae have revealed issues with cofactor imbalance and bottlenecks in lower glycolysis during xylose fermentation. nih.govnih.gov This knowledge has guided further metabolic engineering efforts, such as the overexpression of specific enzymes or the introduction of novel pathways, to improve xylose utilization and product yields. nih.govsci-hub.semdpi.com
The application of ¹³C-MFA extends to a wide range of microorganisms being engineered for biorefinery applications, including bacteria like Clostridium acetobutylicum and oleaginous yeasts. nih.govnih.gov In C. acetobutylicum, ¹³C-MFA using [1-¹³C]xylose revealed the activity of the phosphoketolase pathway, a previously unquantified route for xylose catabolism in this organism. nih.gov In oleaginous yeasts, understanding xylose metabolism is crucial for the production of lipid-based bioproducts. nih.gov
Future Directions in Quantitative Flux Analysis, Network Modeling, and Predictive Biology with this compound
The field of metabolic flux analysis is continuously evolving, with several exciting future directions. The development of high-resolution ¹³C-MFA, incorporating parallel labeling experiments and advanced statistical analysis, is leading to more accurate and precise flux measurements. sci-hub.sespringernature.com This allows for the validation of more complex metabolic network models and the discovery of novel metabolic pathways. researchgate.net
The ultimate goal of systems biology is to develop predictive models of cellular behavior. By integrating quantitative flux data from L-[5-¹³C]xylose and other tracers with genome-scale metabolic models (GSMMs), researchers are moving closer to this goal. researchgate.netresearchgate.net These models can be used to simulate the effects of genetic modifications or environmental changes on metabolic fluxes, thereby guiding the rational design of microbial cell factories. plos.orgplos.org
Future research will likely focus on:
Dynamic ¹³C-MFA: To study metabolic responses to dynamic environmental conditions, which are more representative of industrial fermentation processes. rsc.org
Integration with machine learning: To develop more sophisticated predictive models that can learn from large multi-omics datasets.
By continuing to push the boundaries of experimental and computational techniques, the use of L-[5-¹³C]xylose and other isotopic tracers will undoubtedly play a pivotal role in advancing our understanding of metabolism and enabling the development of a sustainable bio-based economy.
Q & A
Q. How is L-[5-13C]xylose selected as a tracer in 13C metabolic flux analysis (13C-MFA), and what advantages does it offer over unlabeled xylose?
this compound is selected for its ability to label specific carbon positions in metabolic pathways, enabling precise tracking of xylose utilization. For example, in Escherichia coli studies, parallel labeling with [5-13C]xylose allows quantification of flux through the pentose phosphate pathway (PPP) and tricarboxylic acid (TCA) cycle under varying oxygen conditions . The isotopic label minimizes background noise in mass spectrometry or NMR data, enhancing sensitivity compared to unlabeled substrates.
Q. What are the critical steps in experimental design when using this compound to investigate microbial xylose metabolism?
Key steps include:
- Tracer Optimization : Use optimal tracer concentrations (e.g., 1.8 g/L in Thermus thermophilus studies) to avoid isotopic dilution .
- Control Experiments : Include unlabeled xylose controls to validate labeling efficiency.
- Data Collection : Follow standardized protocols for sample quenching, extraction, and isotopic labeling measurement, as outlined in 13C-MFA workflows .
- Statistical Validation : Apply error analysis to account for instrument variability (e.g., ±2–5% for GC-MS) .
Q. How should researchers handle this compound to ensure isotopic integrity and data accuracy?
- Storage : Store at recommended temperatures (e.g., –20°C) to prevent degradation.
- Handling : Use airtight containers to avoid isotopic exchange with atmospheric CO₂.
- Quality Control : Verify isotopic purity via NMR or MS before experiments .
Advanced Research Questions
Q. What methodologies mitigate isotopic interference when co-utilizing this compound with other labeled substrates (e.g., [1,6-13C]glucose)?
In mixed-substrate studies (e.g., glucose-xylose co-metabolism in T. thermophilus), use compartmentalized labeling and computational deconvolution to distinguish isotopic contributions. For instance, Table 2 in demonstrates adjusted substrate ratios (0.9 g/L each) to balance signal clarity and metabolic activity. Fluxomers (isotopically resolved flux models) can further disentangle overlapping labeling patterns .
Q. How can metabolic flux discrepancies from this compound data under aerobic vs. anaerobic conditions be resolved?
Systematic resolution involves:
- Parallel Labeling : Compare fluxes from [5-13C]xylose with other tracers (e.g., [1,2-13C]xylose) to identify pathway-specific discrepancies .
- Model Refinement : Integrate constraints from enzyme activity assays or gene expression data to validate flux distributions.
- Sensitivity Analysis : Test flux robustness to measurement errors using tools like INCA .
Q. What computational tools are recommended for interpreting 13C labeling patterns from this compound experiments?
- Software : Use 13C-MFA platforms (e.g., OpenFlux, IsoTool) for flux estimation .
- Statistical Frameworks : Apply Monte Carlo sampling to quantify confidence intervals for flux values .
- Data Integration : Couple with genome-scale models (GEMs) for systems-level insights .
Q. How should researchers validate flux distributions derived from this compound data in the absence of pre-existing models?
- Experimental Cross-Validation : Compare 13C-MFA results with extracellular metabolite measurements or kinetic modeling.
- Genetic Perturbations : Knock out key enzymes (e.g., xylose isomerase) to test predicted flux rerouting .
- Multi-Omics Integration : Correlate flux maps with transcriptomic/proteomic data to identify regulatory checkpoints .
Q. How do isotopic enrichment levels of this compound impact 13C-MFA sensitivity in quantifying PPP fluxes?
Low enrichment (e.g., <20%) reduces signal-to-noise ratios, particularly in pathways with high metabolite dilution (e.g., PPP). Optimal enrichment (≥50%) is achieved by balancing tracer cost and experimental objectives. Sensitivity analysis in shows that PPP flux confidence intervals widen significantly below 30% enrichment.
Q. What strategies address signal-to-noise limitations in detecting 13C patterns via NMR or MS?
Q. How can this compound-derived flux data be integrated with transcriptomic datasets for systems-level insights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
